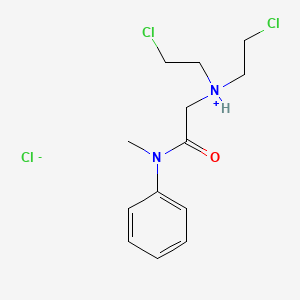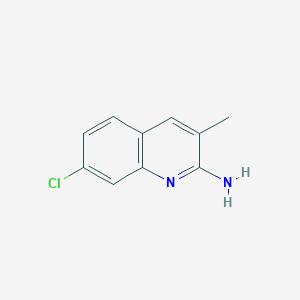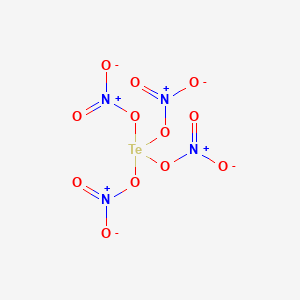![molecular formula C10H10N2O5 B13735359 N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide is a chemical compound with the molecular formula C10H10N2O5 and a molecular weight of 238.2 g/mol . It is characterized by the presence of a formamide group, a nitrophenyl group, and a formyloxyethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol to form 4-(2-hydroxyethyl)-2-nitrobenzaldehyde. This intermediate is then reacted with formic acid to yield the final product. The reaction conditions generally include the use of a catalyst such as sulfuric acid and heating under reflux .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The formyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[2-(Hydroxy)ethyl]-2-nitrophenyl]-formamide
- N-[4-[2-(Methoxy)ethyl]-2-nitrophenyl]-formamide
- N-[4-[2-(Ethoxy)ethyl]-2-nitrophenyl]-formamide
Uniqueness
N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide is unique due to the presence of the formyloxy group, which imparts distinct chemical properties and reactivity. This compound exhibits different reactivity patterns compared to its analogs, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H10N2O5 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-(4-formamido-3-nitrophenyl)ethyl formate |
InChI |
InChI=1S/C10H10N2O5/c13-6-11-9-2-1-8(3-4-17-7-14)5-10(9)12(15)16/h1-2,5-7H,3-4H2,(H,11,13) |
InChI Key |
WCTNXQNPGMNLIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCOC=O)[N+](=O)[O-])NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


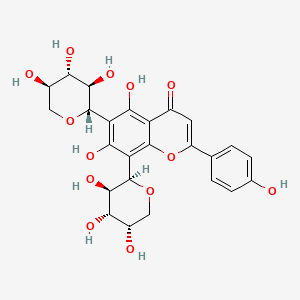
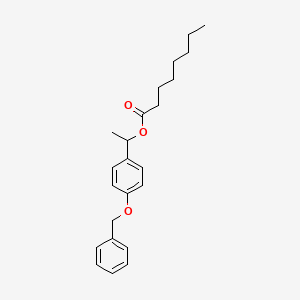
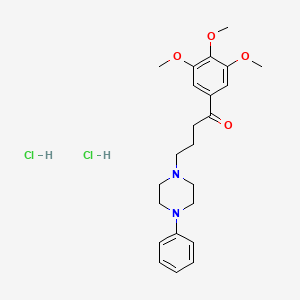
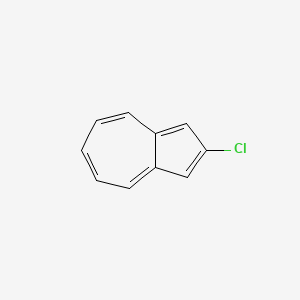


![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
